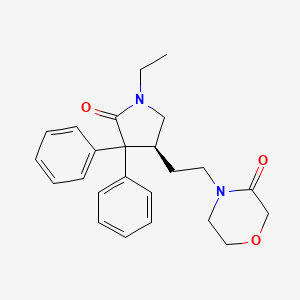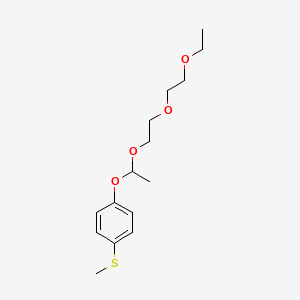
Alisertib sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alisertib sodium hydrate is a salt of Alisertib --- an inhibitor of Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Strategy :Alisertib has been developed for treating multiple cancer types, both as a single agent and in combination with other therapies. Its role in mitosis has led to its evaluation in clinical trials for solid cancers and heme-lymphatic malignancies. It's being targeted for specific cancers like neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It is also being combined with other therapies, including taxanes, EGFR inhibitors, hormonal therapies, and HDAC inhibitors (Niu, Manfredi, & Ecsedy, 2015).
Pharmacokinetics and Metabolism :A study focusing on the metabolism of Alisertib revealed its primary clearance pathways, indicating that renal elimination is not significant in its disposition. The study also evaluated the drug's biotransformation and the potential for drug-drug interactions, which is crucial for the clinical pharmacology development program for oncology drugs (Pusalkar et al., 2020).
Combination with Other Therapies :Research indicates that combining Alisertib with cytarabine increases efficacy in treating acute myeloid leukemia (AML) through a FOXO-dependent mechanism. This suggests Aurora A inhibition as a strategy to increase the efficacy of ara-C, a commonly used chemotherapeutic agent (Kelly et al., 2012).
Manufacturing Process Challenges :Alisertib sodium posed challenges in developing a robust and scalable drying process during its manufacturing. Research has been conducted to minimize these challenges, such as agglomeration and dehydration, to ensure the drug's efficacy and stability (Adamson et al., 2016).
Pediatric Cancer Treatment :A study investigated the maximum tolerated dose of Alisertib combined with irinotecan and temozolomide in children with relapsed or refractory neuroblastoma. This study is significant in exploring the treatment options for pediatric cancer patients (DuBois et al., 2016).
Mechanism of Action in Leukemic Cells :Alisertib has been shown to induce apoptosis and autophagy in leukemic cells through the suppression of the AKT/mTOR/AMPK/p38 pathway. Understanding these mechanisms is crucial for developing targeted cancer therapies (Fu et al., 2016).
Efficacy in Acute Myelogenous Leukemia :An exploratory study on Alisertib's efficacy in acute myelogenous leukemia and myelodysplastic syndromes showed modest activity, particularly in AML, suggesting further investigation is warranted (Goldberg et al., 2014).
Eigenschaften
CAS-Nummer |
1208255-63-3 |
|---|---|
Molekularformel |
C27H21ClFN4NaO5 |
Molekulargewicht |
558.93 |
IUPAC-Name |
Benzoic acid, 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido(5,4- d)(2)benzazepin-2-yl)amino)-2-methoxy-, sodium salt, hydrate (1:1:1) |
InChI |
1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
WLPXWQKMVACWII-UHFFFAOYSA-M |
SMILES |
O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alisertib sodium hydrate, MLN8237-004 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





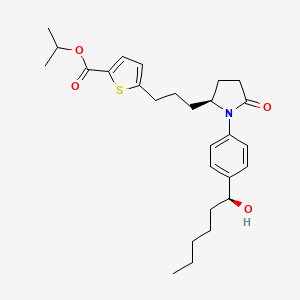



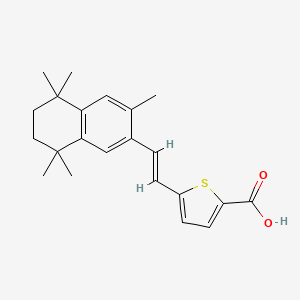
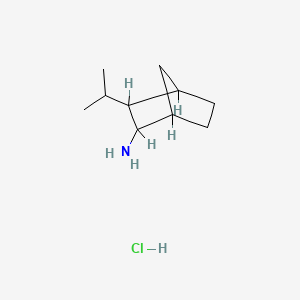

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)
